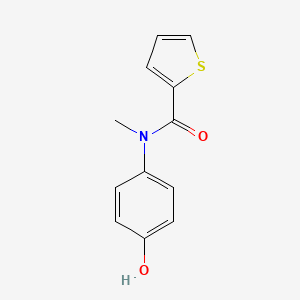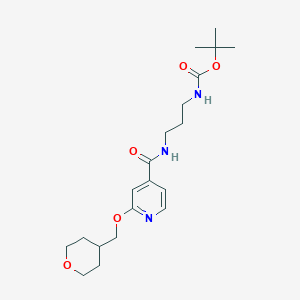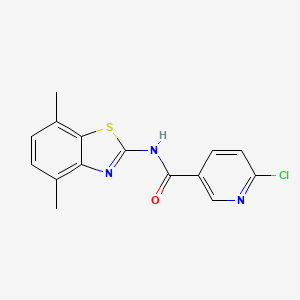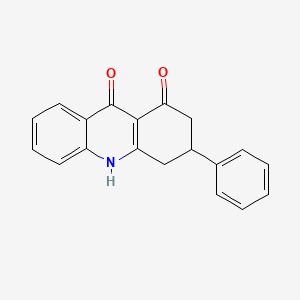
N-(4-Hydroxyphenyl)-N-Methyl-2-Thienylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl)-N-methyl-2-thienylformamide (4-HP-M2TF) is an organic compound that has recently gained attention as a potential therapeutic agent for a variety of diseases. It has been studied in both in vivo and in vitro experiments and is thought to have a variety of biochemical and physiological effects.
科学的研究の応用
Chemoselective Synthesis
Chemoselective reactions involving similar structural moieties have been explored for the synthesis of biologically interesting compounds. For instance, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been demonstrated, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Natural Product Derivatives
Studies on natural product derivatives have identified hydroxyphenylazoformamide derivatives with potential bioactivity. For example, new hydroxyphenylazoformamide derivatives isolated from Calvatia craniformis have been studied for their chemical and spectroscopic properties (Takaishi et al., 1997).
Fluorescence Studies and Binding Interactions
Fluorescence studies have been conducted on p-hydroxycinnamic acid amides to investigate their binding interactions with bovine serum albumin, revealing insights into molecular interactions and potential therapeutic applications (Meng et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of compounds containing hydroxyphenyl groups has led to the synthesis and evaluation of quinazolinone and thiazolidinone derivatives, which have shown potential as antimicrobial agents against various pathogens (Desai, Dodiya, & Shihora, 2011).
作用機序
Target of Action
N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .
Biochemical Pathways
The biosynthesis of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide against breast cancer .
Result of Action
The molecular and cellular effects of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Action Environment
The action, efficacy, and stability of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVSWVAJHCFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)
![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)

![2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol](/img/structure/B2639949.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639962.png)
